Z-13-Octadecen-3-yn-1-ol acetate is an organic compound characterized by its unique structure, which includes a long carbon chain and a terminal alkyne functional group. Its molecular formula is , and it has a molecular weight of approximately 310.5145 g/mol. The compound is also known by other names, including Z-13-octadecenyl acetate and (Z)-13-octadecen-1-yl acetate, indicating its configuration and functional groups. The presence of both an alkyne and an acetate group makes it an interesting subject for various chemical and biological studies .
The synthesis of Z-13-octadecen-3-yn-1-ol acetate often involves starting materials such as 8-bromo-1-octyne and various Grignard reagents, showcasing a two-step synthesis process that emphasizes efficiency and yield .
Research indicates that Z-13-Octadecen-3-yn-1-ol acetate exhibits notable biological activities. It has been studied for its potential role as a sex pheromone in certain insect species, particularly in the context of pest management. Its ability to attract specific insects suggests that it could be utilized in ecological studies or agricultural applications to control pest populations. Additionally, compounds similar to Z-13-octadecen-3-yn-1-ol acetate have shown various degrees of biological activity, including anti-inflammatory properties and effects on cell proliferation in vitro .
The synthesis of Z-13-Octadecen-3-yn-1-ol acetate typically involves the following steps:
Z-13-Octadecen-3-yn-1-ol acetate has various applications:
Studies on Z-13-Octadecen-3-yn-1-ol acetate's interactions have primarily focused on its role as a pheromone. Research indicates that it interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or mating behaviors. Furthermore, investigations into its cellular interactions have highlighted potential anti-inflammatory effects when tested against various human cell lines .
Z-13-Octadecen-3-yn-1-ol acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Z-Oleic Acid | Unsaturated fatty acid | Commonly found in vegetable oils; significant health benefits |
| 9-Octadecenoic Acid (Oleic Acid) | Unsaturated fatty acid | Widely studied for its health benefits; prevalent in diet |
| Z-Cis 13-Octadecenal | Aldehyde | Used in fragrance formulations; attracts specific insects |
| 17-Octadecenoic Acid | Fatty acid | Exhibits antimicrobial properties; used in cosmetics |
Z-13-Octadecen-3-yn-1-ol acetate's unique combination of an alkyne and an ester group distinguishes it from these compounds, particularly regarding its application as a sex pheromone and potential utility in pest control strategies .
The synthesis of Z-13-Octadecen-3-yn-1-ol acetate represents a significant challenge in organic chemistry due to its complex molecular architecture featuring both alkyne and alkene functionalities with precise stereochemical control . Traditional synthetic approaches have evolved to address the unique requirements of constructing this polyunsaturated acetate ester through established organic reaction methodologies [1].
Grignard reagent-based methodologies constitute a fundamental approach for the synthesis of Z-13-Octadecen-3-yn-1-ol acetate, leveraging the nucleophilic character of organomagnesium compounds [3]. The enhanced acidity of terminal alkynes, with a pKa value of approximately 25, facilitates deprotonation by Grignard reagents to form acetylide anions that serve as versatile synthetic intermediates [41].
The mechanism of Grignard reactions with terminal alkynes proceeds through an acid-base reaction pathway rather than the typical nucleophilic addition observed with carbonyl compounds [39]. When terminal alkynes are treated with alkyl magnesium halides in anhydrous diethyl ether or tetrahydrofuran, the acidic hydrogen is abstracted to generate magnesium acetylides [3]. These organometallic intermediates can subsequently undergo alkylation reactions with primary alkyl halides through nucleophilic substitution mechanisms [12].
Research has demonstrated that Grignard reaction conditions require careful optimization to achieve high yields in alkyne synthesis [43]. Temperature control is critical, with reactions typically initiated at -78°C and gradually warmed to room temperature over 12-24 hours [38]. The choice of solvent significantly influences reaction efficiency, with diethyl ether and tetrahydrofuran being the most effective media due to their ability to stabilize the organomagnesium species through coordination [43].
Table 1: Grignard Reaction Optimization Parameters for Alkyne Synthesis
| Parameter | Optimal Range | Critical Factors |
|---|---|---|
| Temperature | -78°C to 80°C | Control stereochemistry |
| Solvent System | THF, Ether, Acetonitrile | Solubility and reactivity |
| Reaction Time | 6-24 hours | Complete conversion |
| Catalyst Loading | 1-5 mol% | Cost-effectiveness |
| Substrate Ratio | 1.2-4.0 equiv | Minimize side reactions |
| Atmosphere | Inert (N2/Ar) | Prevent oxidation |
The utilization of iron-copper cooperative catalysis has emerged as an advanced approach for enhancing Grignard reagent reactivity in alkyne synthesis [44]. This methodology employs iron(III) chloride and copper(I) bromide in combination with tributylphosphine to facilitate alkene-Grignard exchange reactions and subsequent alkylmagnesiation of alkynes [44]. The cooperative catalytic system enables the formation of carbon-carbon bonds with improved yields ranging from 67% to 82% [44].
Acetylide coupling represents a cornerstone methodology for constructing the carbon skeleton of Z-13-Octadecen-3-yn-1-ol acetate [6]. The strategy involves the formation of carbon-carbon bonds through nucleophilic substitution reactions between metal acetylides and alkyl halides [10]. Terminal alkynes are deprotonated using strong bases such as sodium amide or n-butyllithium to generate highly nucleophilic acetylide anions [12].
The acetylide coupling process proceeds through a two-step mechanism [10]. Initial deprotonation of the terminal alkyne by the strong base forms the acetylide ion, which subsequently undergoes nucleophilic substitution with primary alkyl halides following an SN2 pathway [10]. The reaction exhibits excellent selectivity for primary alkyl halides, as secondary and tertiary halides lead to elimination products rather than substitution [12].
Research by Tuminson and colleagues demonstrated the synthetic utility of acetylide coupling in constructing complex polyunsaturated compounds [1]. The methodology involves sequential acetylide coupling reactions starting from protected alkynol derivatives [6]. The first coupling typically employs trimethylsilylacetylene with alkyl bromides using n-butyllithium in tetrahydrofuran-hexamethylphosphoramide at -78°C, achieving yields of approximately 95% [6].
Advanced acetylide coupling strategies incorporate protecting group manipulations to enable selective transformations [6]. Tetrahydropyranyl protection of terminal alcohols allows for controlled deprotection and subsequent coupling reactions [1]. The synthetic sequence involves alkylation of tetrahydropyranyl-protected alkynols with alkyl bromides, followed by acidic deprotection and conversion to iodides via tosylation [1].
Table 2: Synthetic Methodologies and Yield Data
| Methodology | Typical Yield (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|
| Grignard Reaction with Terminal Alkyne | 76-95 | THF, -78°C to RT, 12-24h | High stereoselectivity, reliable |
| Acetylide Coupling (n-BuLi) | 78-95 | THF-HMPA, -78°C to 0°C, 12h | Excellent yields, versatile |
| Palladium-Catalyzed Cross-Coupling | 70-85 | Pd catalyst, base, 50-80°C | Functional group tolerance |
| Acetylation with Acetic Anhydride | 80-89 | Pyridine, RT, 24h | Simple procedure, scalable |
| Steglich Esterification | 74-85 | DCC/DMAP, DCM, RT | Mild conditions, wide scope |
| Green Chemistry Esterification | 73-88 | Acetonitrile, RT, mild conditions | Environmentally friendly |
The stereoselective synthesis of the Z-alkene functionality requires careful control of hydrogenation conditions [1]. Partial hydrogenation of the diyne intermediate using palladium on barium sulfate in the presence of quinoline provides the desired Z,Z-configuration [1]. This Lindlar-type reduction proceeds with high stereoselectivity to maintain the cis-geometry of the double bonds [4].
Contemporary advances in alkyne functionalization have introduced sophisticated catalytic methodologies that enable precise control over regio- and stereoselectivity [18]. N-heterocyclic carbene-palladium catalytic systems have emerged as particularly effective platforms for alkyne transformations due to their strong σ-donating and weaker π-accepting properties [18]. These catalytic systems facilitate diverse transformations including Sonogashira-type coupling reactions, difunctionalization reactions, cyclization reactions, and alkynylation reactions [18].
Palladium-catalyzed [2+2+1] annulation reactions represent an innovative approach for alkyne functionalization [15]. This transformation involves sequential nucleophilic addition of hydroxylamine to alkyne, alkyne migratory insertion, and synergistic demetallization cyclization to provide a redox-neutral annulation pathway [15]. The methodology enables the construction of fully substituted pyrroles through the manipulation of photophysical properties by varying aryl substituents [15].
Cationic palladium-catalyzed regio- and stereoselective syn-1,2-dicarbofunctionalization of unsymmetrical alkynes has been developed as a versatile synthetic tool [16]. The reaction relies on site-selective coordination of cationic palladium(II) species generated in situ through oxidative addition of aryl diazonium salts to palladium(0) [16]. This methodology provides excellent control over both regiochemistry and stereochemistry in the functionalization of terminal alkynes [16].
Remote functionalization through palladium-catalyzed isomerization of alkynyl alcohols represents a significant advancement in synthetic methodology [17]. The process enables long-range isomerization starting from aryl-, heteroaryl-, or alkyl-substituted precursors [17]. Computational studies have revealed that the mechanism involves rapid conversion through energetically accessible σ-allyl palladium intermediates, with the highest barrier calculated at approximately 20.8 kcal/mol for migratory insertion [17].
Transition metal-catalyzed alkyne annulation has emerged as a powerful strategy for constructing diverse cyclic structures with high efficiency and selectivity [19]. Recent advancements include cooperative catalysis, dual-catalyst systems, and electro-organic transformations that expand the range of achievable transformations [19]. The incorporation of green chemistry principles has rendered these processes more environmentally benign while maintaining remarkable atom-, pot-, and step-economy [19].
Stereo-divergent functionalization of alkynes represents a cutting-edge approach that enables selective formation of either E- or Z-isomers from the same starting materials [21]. Cobalt-catalyzed semi-hydrogenation using water and methanol as hydrogen sources demonstrates how varying solvents or including bidentate phosphine ligands can direct reactions toward specific stereoisomers [21]. The methodology showcases the potential of earth-abundant metals in achieving sustainable and selective hydrogenation reactions [21].
The implementation of green chemistry principles in esterification processes has become increasingly important for the sustainable synthesis of Z-13-Octadecen-3-yn-1-ol acetate [22]. Traditional esterification methods often rely on hazardous solvents and reagents that pose environmental and health concerns [23]. Modern approaches emphasize the development of environmentally benign alternatives that maintain synthetic efficiency while reducing environmental impact [24].
Solvent-free esterification methodologies represent a significant advancement in green chemistry applications [28]. Research has demonstrated that acetylation reactions can be performed using stoichiometric amounts of acetic anhydride without solvents or catalysts [28]. The methodology employs vanadyl sulfate as a catalyst at 1% loading, enabling the conversion of alcohols to acetates in 80% yield at room temperature [28]. This approach significantly reduces the E-factor of the process compared to traditional methods requiring large excesses of anhydride and organic solvents [28].
The Steglich esterification has been modified to incorporate greener solvent systems [26]. Traditional protocols employ dichloromethane or N,N-dimethylformamide, which are hazardous to human health and the environment [26]. Alternative methodologies utilize acetonitrile as a greener solvent system, exhibiting comparable rates and yields to traditional systems while eliminating the need for chromatographic purification [26] [29]. The protocol employs an extraction and wash sequence that provides pure esters in high yields [26].
Table 3: Green Chemistry Improvements in Esterification
| Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|
| DCM as solvent | Acetonitrile solvent | Reduced toxicity |
| Excess acetic anhydride | Stoichiometric amounts | Lower waste generation |
| Metal halide catalysts | Reusable solid catalysts | Catalyst recovery |
| High temperature | Room temperature | Energy efficiency |
| Multiple purification steps | Simple workup procedures | Minimized solvent use |
Dried Dowex H+ cation-exchange resin with sodium iodide has emerged as an effective catalyst system for esterification reactions [22] [24]. This methodology is characterized as environmentally friendly due to its high yields, energy efficiency, non-toxicity, and reusability of the Dowex H+ resin [22]. The approach demonstrates regioselectivity and has shown potential for separating valuable carboxylic acids from mixtures containing other carboxylic acids [22].
Isopropenyl acetate has been investigated as a greener alternative to acetic anhydride in acetylation reactions [28]. The primary advantage of this reagent is that acetone is the only byproduct, which is easily removed from the reaction mixture through distillation [28]. This modification further improves the sustainability of acetylation processes by eliminating the formation of acetic acid byproducts typical of traditional anhydride-based methods [28].
Cross-dehydrogenative coupling reactions utilizing oxygen as the sole oxidant represent an innovative approach to ester synthesis [25]. These reactions activate C-H bonds of arenes to form C-O bonds with carboxylic acids, directly producing aryl esters [25]. The methodology demonstrates remarkable atom economy by using reactants efficiently and minimizing waste generation [25]. Novel catalysts containing two noble metals have been developed that show exceptional efficiency while maintaining environmental sustainability [25].